3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
“3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Future Directions
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” and similar compounds may have significant potential for future research and drug development.
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to various stimuli, including pro-inflammatory cytokines, heat shock, and osmotic shock .
Mode of Action
It is known that it interacts with its target, mapk14, leading to changes in the protein’s activity . This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Biochemical Pathways
The compound’s interaction with MAPK14 can affect several biochemical pathways. MAPK14 is involved in the MAPK signaling pathway, which regulates a variety of cellular activities, including cell proliferation, differentiation, and apoptosis . By interacting with MAPK14, the compound can potentially influence these processes .
Result of Action
The result of the compound’s action depends on its interaction with MAPK14 and the subsequent effects on the MAPK signaling pathway . This can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a fluoropyrimidinyl group, which is a common motif in many bioactive molecules . This suggests that 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide might interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Given its structural features, it might influence cell function by interacting with various cellular components and affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-14-3-1-2-13(8-14)16(24)20-9-12-4-6-23(7-5-12)17-21-10-15(19)11-22-17/h1-3,8,10-12H,4-7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYNRUOKIHOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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